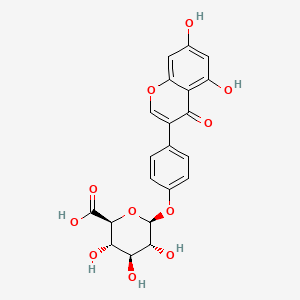![molecular formula C7H11NO B588695 (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 159172-92-6](/img/structure/B588695.png)
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-6,6-Dimethyl-3-azabicyclo[310]hexan-2-one is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
The synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one typically involves several key steps:
Starting Material: The synthesis begins with N-protected L-serine as the initial raw material.
Amination Reaction: This step introduces the nitrogen atom into the molecule.
Oxidation Reaction: This step is crucial for introducing the necessary functional groups.
Wittig Reaction: This reaction helps in forming the bicyclic structure.
Addition Reaction: This step further modifies the structure to achieve the desired configuration.
Reduction Reaction: This step is used to reduce any intermediate compounds to the final product.
Cyclization: The final step involves cyclizing the molecule to form the bicyclic structure.
Analyse Des Réactions Chimiques
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one can be compared with other bicyclic compounds such as:
Triazole Compounds: These compounds have similar structural features but differ in their chemical properties and applications.
Cyclopropane Spiro-Fused Compounds: These compounds share the bicyclic structure but have different functional groups and reactivity.
Aromatic Azo Compounds: These compounds have a different core structure but can undergo similar types of chemical reactions.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields
Propriétés
IUPAC Name |
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEANOXILSYOIN-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1C(=O)NC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
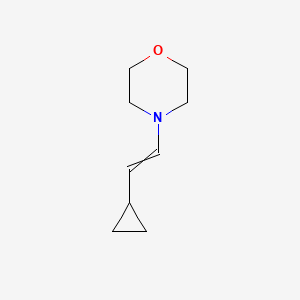
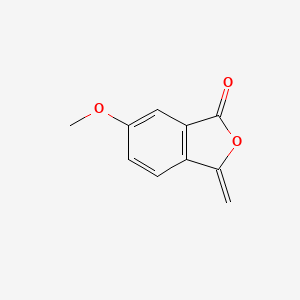
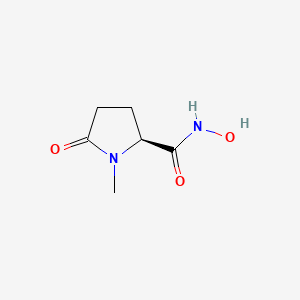
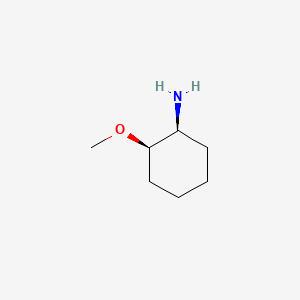
![1H,3H-Imidazo[1,5-c]thiazole,tetrahydro-(9CI)](/img/new.no-structure.jpg)
![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
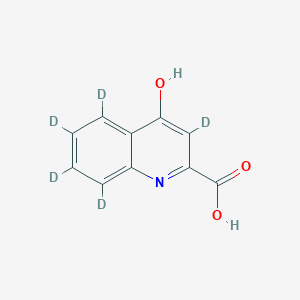
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)
